molecular formula C16H22O4 B1343553 8-(4-Ethoxyphenyl)-8-oxooctanoic acid CAS No. 898791-71-4

8-(4-Ethoxyphenyl)-8-oxooctanoic acid

Cat. No. B1343553
M. Wt: 278.34 g/mol
InChI Key: QVAGLYGPTOYQLX-UHFFFAOYSA-N
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Description

8-(4-Ethoxyphenyl)-8-oxooctanoic acid is a compound that has not been directly synthesized or characterized in the provided papers. However, a related compound, 8-[4′-propoxy(1,1-biphenyl)-yloxy]-octanoic acid, has been synthesized and studied for its liquid crystalline properties. This related compound was synthesized in two steps from 4,4′-dihydroxybiphenyl and its structure was confirmed by various spectroscopic methods . Although the exact compound of interest is not discussed, the synthesis and characterization of structurally similar compounds can provide insights into the potential properties and reactivity of 8-(4-Ethoxyphenyl)-8-oxooctanoic acid.

Synthesis Analysis

The synthesis of the related compound involved a two-step process starting from 4,4′-dihydroxybiphenyl. The first step involved the alkylation of 4,4′-dihydroxybiphenyl with 1-bromopropane in the presence of an alkali and potassium iodide to obtain 4-propoxy-4′-hydroxybiphenyl. The second step involved the reaction of this intermediate with 8-bromooctanoic acid ethyl ester in the presence of potassium carbonate and a phase transfer agent, resulting in the target compound after hydrolysis. The yield was 40% with a purity of 94.9% .

Molecular Structure Analysis

The molecular structure of a related compound, 8-ethoxy-4-cyclooctenyltellurium trichloride, was determined using X-ray diffraction. This compound crystallizes in the monoclinic system and was formed from a solvolytic substitution reaction in ethanol. Although this does not directly describe the molecular structure of 8-(4-Ethoxyphenyl)-8-oxooctanoic acid, it provides an example of how ethoxy groups can be incorporated into organic molecules and the types of reactions they can undergo .

Chemical Reactions Analysis

The related compound 8-[4′-propoxy(1,1-biphenyl)-yloxy]-octanoic acid was not specifically studied for its reactivity in chemical reactions. However, the synthesis process itself involved reactions such as alkylation and esterification, which are common in organic synthesis. The compound 8-ethoxy-4-cyclooctenyltellurium trichloride was obtained through a mild solvolytic substitution reaction, indicating that ethoxy-containing compounds can participate in such reactions .

Physical and Chemical Properties Analysis

The physical properties of 8-[4′-propoxy(1,1-biphenyl)-yloxy]-octanoic acid were studied using differential scanning calorimetry (DSC) and polarizing microscopy (POM), which indicated that the compound exhibits thermotropic liquid crystalline behavior. This suggests that compounds with similar structures may also display unique physical properties such as phase transitions . The chemical properties of 8-ethoxy-4-cyclooctenyltellurium trichloride were not detailed, but its synthesis and molecular structure analysis imply that it may have interesting reactivity patterns, especially in the context of oxidation reactions .

Scientific Research Applications

  • Quantitative Investigation on Intermolecular Interactions

    • Field : Chemical Sciences
    • Application : This study performed a detailed quantitative analysis of the different intermolecular interactions present in 8-(4-ethoxyphenyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione .
    • Methods : The study involved calculations of the interaction energies, energy framework analysis, electrostatic potential maps, and 2D finger plot analysis .
    • Results : The molecule had a layered crystal packing wherein the molecular sheets are primarily formed by hydrogen bonds and the stabilization is dominated via the electrostatic energy contribution .
  • Biological Potential of Indole Derivatives

    • Field : Pharmaceutical Sciences
    • Application : Indole derivatives, which have a structure similar to the compound you mentioned, have been found in many important synthetic drug molecules and have shown various biological applications .
    • Methods : Researchers synthesize various scaffolds of indole for screening different pharmacological activities .
    • Results : Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Safety And Hazards

This involves detailing the compound’s toxicity, flammability, and environmental impact. It might also include information on safe handling and disposal of the compound.


Future Directions

This involves discussing potential future research directions. It might include potential applications of the compound, or ways to improve its synthesis or properties.


I hope this general information is helpful. If you have a different compound or a more specific question, feel free to ask!


properties

IUPAC Name

8-(4-ethoxyphenyl)-8-oxooctanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O4/c1-2-20-14-11-9-13(10-12-14)15(17)7-5-3-4-6-8-16(18)19/h9-12H,2-8H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVAGLYGPTOYQLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)CCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50645440
Record name 8-(4-Ethoxyphenyl)-8-oxooctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50645440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(4-Ethoxyphenyl)-8-oxooctanoic acid

CAS RN

898791-71-4
Record name 8-(4-Ethoxyphenyl)-8-oxooctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50645440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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